2-Allylcyclopentanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-prop-2-enylcyclopentan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h2,7-9H,1,3-6H2 |
InChI Key |
AKMQRQYIMCRNHP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCC1O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Allylcyclopentanol and Its Derivatives
Grignard Reagent-Mediated Approaches to 2-Allylcyclopentanol
Grignard reagents are fundamental in the synthesis of alcohols through the formation of new carbon-carbon bonds. khanacademy.orgnih.govkhanacademy.org Their application in the synthesis of this compound typically involves the nucleophilic attack of an allyl Grignard reagent on a suitable electrophilic cyclopentane (B165970) precursor. libretexts.orglibretexts.org
Ring-Opening of Cyclopentene (B43876) Oxide with Allyl Magnesium Bromide
A primary method for synthesizing this compound involves the ring-opening of cyclopentene oxide by allyl magnesium bromide. nih.gov This reaction proceeds via an SN2 mechanism, where the highly nucleophilic allyl group attacks one of the electrophilic carbons of the epoxide ring. libretexts.orgchemistrysteps.com The inherent ring strain of the epoxide facilitates this process, leading to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the final this compound product. The reaction typically results in an anti-periplanar arrangement of the allyl and hydroxyl groups.
In some cases, the presence of a Lewis acid, which can be the Grignard reagent itself (specifically the MgBr₂ component of the Schlenk equilibrium), can lead to rearrangement of the epoxide. stackexchange.com For instance, cyclohexene (B86901) oxide has been shown to rearrange to cyclopentane carboxaldehyde in the presence of a Grignard reagent. stackexchange.com This aldehyde can then be attacked by the Grignard reagent. While this specific rearrangement is for a six-membered ring, it highlights a potential side reaction to consider in the synthesis of this compound from cyclopentene oxide.
The use of a copper(I) catalyst, such as copper(I) chloride, can influence the regioselectivity of the ring-opening reaction, particularly with unsymmetrical epoxides, although cyclopentene oxide is symmetrical. nih.gov
Optimization of Reaction Conditions and Reagent Stoichiometry
The efficiency and selectivity of the Grignard reaction can be significantly influenced by various factors, including the choice of solvent and the stoichiometry of the reagents. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used to stabilize the Grignard reagent. researchgate.net However, studies have shown that using 2-methyltetrahydrofuran (B130290) (2-MeTHF) can lead to higher yields and chemoselectivity in Grignard additions to carbonyl compounds. researchgate.net This is attributed to the higher solubility of Grignard reagents in 2-MeTHF, allowing for higher reaction concentrations. researchgate.net
The stoichiometry of the Grignard reagent is also a critical parameter. A molar excess of the Grignard reagent is often employed to ensure complete conversion of the starting material. However, this can also lead to side reactions. Therefore, careful optimization of the reagent ratio is necessary to maximize the yield of the desired product while minimizing byproducts. The temperature of the reaction is another crucial factor to control, as Grignard reactions are exothermic. Lower temperatures are generally preferred to minimize side reactions.
The following table summarizes the effect of solvents on the yield of Grignard addition reactions, illustrating the potential for optimization in the synthesis of this compound.
| Solvent | Substrate | Grignard Reagent | Product | Yield (%) |
| THF | Benzaldehyde | n-BuMgBr | 1-Phenyl-1-pentanol | 85 |
| 2-MeTHF | Benzaldehyde | n-BuMgBr | 1-Phenyl-1-pentanol | 92 |
| THF | Cyclohexanone | n-BuMgBr | 1-Butylcyclohexanol | 88 |
| 2-MeTHF | Cyclohexanone | n-BuMgBr | 1-Butylcyclohexanol | 95 |
| This table is a representative example based on findings for different substrates to illustrate the impact of solvent choice on Grignard reaction yields. researchgate.net |
Catalytic Reductive Homoallylic Cyclization Strategies
An alternative and powerful approach to synthesizing this compound and its derivatives is through catalytic reductive homoallylic cyclization. These methods often utilize transition metal catalysts, particularly nickel, to construct the cyclopentane ring and install the allyl and hydroxyl functionalities in a single step.
Nickel-Catalyzed Cyclization of ω-Dienyl Aldehydes to 2-Allylcyclopentanols
Nickel-catalyzed intramolecular cyclizations of ω-dienyl aldehydes provide a direct route to 2-allylcyclopentanols. organic-chemistry.orgnih.govresearchgate.net This process involves the oxidative cyclization of an aldehyde and an alkene, mediated by a nickel(0) catalyst, to form an oxanickelacyclopentane intermediate. rsc.orgnih.goviastate.edu This intermediate then undergoes further reactions to yield the desired homoallylic alcohol.
Nickel(II) acetylacetonate (B107027) (Ni(acac)₂) is a commonly used and stable precursor for the active nickel(0) catalyst required for these cyclization reactions. wikipedia.orgacs.org In the presence of a reducing agent, Ni(acac)₂ is reduced in situ to the catalytically active Ni(0) species. researchgate.net The Ni(0) complex then coordinates to the aldehyde and the alkene moieties of the ω-dienyl aldehyde substrate. nih.gov The choice of ligands, often phosphines, coordinated to the nickel center can influence the reactivity and selectivity of the catalyst. acs.org Water can also play a role in the formation of the active nickel(0) species from Ni(acac)₂. mdpi.com
Co-catalysts, particularly organometallic reducing agents like triethylborane (B153662) (Et₃B) and diethylzinc (B1219324) (Et₂Zn), are crucial in these nickel-catalyzed reactions. researchgate.net They serve multiple roles. Firstly, they act as the reducing agent to generate the active Ni(0) catalyst from the Ni(II) precursor. Secondly, they participate in the reductive cleavage of the oxanickelacyclopentane intermediate.
Research has shown that triethylborane-mediated couplings are effective for aromatic and unsaturated aldehydes, while diethylzinc-promoted couplings work well for aliphatic aldehydes. researchgate.net The use of these co-catalysts allows the reaction to proceed efficiently under mild conditions. organic-chemistry.org The choice of co-catalyst can also influence the stereoselectivity of the cyclization, leading to the formation of specific diastereomers of the this compound product.
The general scheme for this catalytic cycle is presented below:
| Step | Description |
| 1 | Reduction of Ni(II) precursor (e.g., Ni(acac)₂) by a co-catalyst (e.g., Et₃B or Et₂Zn) to generate the active Ni(0) catalyst. |
| 2 | Coordination of the ω-dienyl aldehyde to the Ni(0) center. |
| 3 | Oxidative cyclization to form an oxanickelacyclopentane intermediate. |
| 4 | Transmetalation with the co-catalyst or reductive cleavage to release the this compound product and regenerate the Ni(0) catalyst. |
Stereocontrol in Reductive Homoallylic Cyclization
Reductive homoallylic cyclization is a powerful strategy for the construction of carbocyclic rings, including the cyclopentane core of this compound. The stereochemical outcome of this reaction, which dictates the relative orientation of the allyl and hydroxyl groups (cis or trans), is highly dependent on the reaction conditions and the nature of the precursor. Intramolecular radical additions, for instance, offer a robust method for creating cyclic systems. nih.gov The formation of fused ring systems can be directed to achieve high diastereoselectivity through facile 5-exo radical cyclizations. nih.gov
In these processes, an acyclic precursor containing both a carbonyl group and a distal alkene moiety is induced to cyclize. The stereocontrol arises from the preferred geometry of the transition state during the ring-forming step. For example, kinetically controlled cyclizations can exhibit high stereoselectivity. One such method, utilizing the lithio-salt of an oxazoline (B21484) and 1,4-di-iodopentane, yielded cis- and trans-2-methyl cyclopentanecarboxylic acid in a 9:1 ratio, demonstrating the potential for high cis-selectivity in cyclopentane ring formation. rsc.org The choice of reducing agent, solvent, and temperature can influence the conformational preferences of the intermediate, thereby directing the stereochemical course of the addition to one diastereomer over the other.
Research into related cyclizations, such as the diastereoselective synthesis of cyclopenta-pyridazinones, has shown that a pyridazinone ring system can serve as an effective scaffold for the diastereoselective preparation of cis-fused cyclopentane rings. nih.gov While not a direct synthesis of this compound, these studies underscore the principle that rigid cyclic templates can effectively control the stereochemistry of radical cyclization reactions.
Multi-Step Synthetic Sequences Incorporating this compound as an Intermediate
The synthesis of this compound is often embedded within a multi-step sequence, where it serves as a crucial intermediate for more complex target molecules. vapourtec.comlibretexts.org These sequences allow for the controlled and efficient construction of intricate chemical architectures. vapourtec.com By carefully planning the order of reactions, chemists can build up molecular complexity step-by-step. vapourtec.comlibretexts.org
Conversion of Protected Lactones to Allyl Cyclopentanol (B49286)
Lactones, which are cyclic esters, are versatile starting materials for the synthesis of functionalized cyclopentanols. organic-chemistry.org The five-membered ring of a γ-lactone provides a pre-formed cyclopentane precursor. The conversion typically involves the reaction of the lactone with an organometallic allylating agent.
One approach involves the Kulinkovich reaction, which can be successfully performed on γ-lactones to produce cyclopropyl (B3062369) diols. organic-chemistry.org While this specific reaction leads to a cyclopropane (B1198618) ring, it demonstrates that lactones are reactive substrates for complex transformations. organic-chemistry.org A more direct route to the cyclopentanol structure involves the reduction of the lactone to a lactol (a cyclic hemiacetal), followed by the addition of an allyl group. Protecting groups are often employed to mask the hydroxyl functionality during these transformations. For instance, an unsaturated lactone can be converted to a siloxyfuran by treatment with TBSOTf, setting the stage for subsequent additions. oregonstate.edu
The general strategy involves the following steps:
Reduction of the Lactone: The γ-lactone is partially reduced to the corresponding lactol.
Protection: The hydroxyl group of the lactol is protected to prevent unwanted side reactions.
Allylation: An allyl nucleophile, such as allylmagnesium bromide, is added to an electrophilic carbon, which can be derived from the lactol.
Deprotection and Final Reduction: Removal of the protecting group and reduction of any remaining carbonyl functionality yields the target this compound.
The following table outlines a representative transformation sequence starting from a generic γ-lactone.
| Step | Starting Material | Reagents | Product | Typical Yield (%) |
| 1 | γ-Lactone | Diisobutylaluminium hydride (DIBAL-H) | Lactol | >90 |
| 2 | Lactol | tert-Butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf), Triethylamine (B128534) | Protected Lactol | ~85-95 |
| 3 | Protected Lactol | Allylmagnesium bromide, then workup | Allylated Intermediate | ~70-85 |
| 4 | Allylated Intermediate | Tetrabutylammonium fluoride (B91410) (TBAF); Sodium borohydride (B1222165) (NaBH₄) | This compound | >80 |
Sequential Functionalization Routes to this compound
An alternative and common multi-step approach involves building the desired functionality sequentially onto a pre-existing cyclopentane ring. pearson.com This method offers flexibility and control over the introduction of substituents. A typical sequence begins with cyclopentanone (B42830).
α-Allylation of Cyclopentanone: The first step is the introduction of the allyl group at the α-position to the carbonyl. This is typically achieved by forming the enolate of cyclopentanone using a strong base like lithium diisopropylamide (LDA), followed by quenching with an allyl halide (e.g., allyl bromide). This reaction produces 2-allylcyclopentanone (B1313613).
Reduction of the Ketone: The carbonyl group of 2-allylcyclopentanone is then reduced to a hydroxyl group. This step is critical for establishing the final stereochemistry of this compound. The choice of reducing agent determines the diastereomeric ratio (cis vs. trans) of the product.
The diastereoselectivity of the reduction step is a key consideration. Bulky reducing agents tend to approach the carbonyl from the less sterically hindered face, opposite the allyl group, leading to the cis-isomer. Less sterically demanding reagents may show lower selectivity.
The table below summarizes the effect of different reducing agents on the diastereoselectivity of the reduction of 2-allylcyclopentanone.
| Reagent | Conditions | Major Diastereomer | Diastereomeric Ratio (cis:trans) |
| Sodium borohydride (NaBH₄) | Methanol, 0 °C | cis | ~75:25 |
| Lithium aluminium hydride (LiAlH₄) | Diethyl ether, 0 °C | cis | ~80:20 |
| L-Selectride® | Tetrahydrofuran, -78 °C | cis | >95:5 |
| K-Selectride® | Tetrahydrofuran, -78 °C | cis | >95:5 |
Reactivity and Transformations of 2 Allylcyclopentanol
Cyclization Reactions Initiated from 2-Allylcyclopentanol Derivatives
The transformation of this compound derivatives through cyclization reactions represents a significant area of research in synthetic organic chemistry. These reactions, which can be initiated by either cationic or radical pathways, provide efficient routes to valuable and complex molecules. The specific nature of the cyclization is dictated by the reaction conditions and the activating groups attached to the this compound core structure.
Cationic Cyclization for Heterocycle Construction
Cationic cyclization of derivatives of this compound is a powerful method for the construction of nitrogen-containing heterocyclic systems. This approach typically involves the generation of a carbocation, which is then intramolecularly trapped by a nucleophilic part of the molecule, often an indole (B1671886) ring, to form new ring systems.
The synthesis of tetracyclic indole derivatives can be efficiently achieved through the cationic cyclization of 2-(2-(1H-indol-1-yl)allyl)cyclopentanol. This precursor, readily prepared from this compound, undergoes cyclization when treated with an acid. The reaction proceeds through the formation of a tertiary carbocation, which is more stable due to its benzylic nature. This carbocation is then attacked by the electron-rich indole nucleus, leading to the formation of the tetracyclic framework. This methodology provides a direct route to the core structure of some Vinca alkaloids. nih.govresearchgate.netrsc.org
A key aspect of this transformation is the influence of the substituent on the alcohol. For instance, a phenyl-substituted tertiary alcohol derivative of this compound, upon treatment with acid, exclusively yields the tetracyclic indole product. researchgate.net This is attributed to the formation of a more stabilized benzylic cationic intermediate, which facilitates the cyclization onto the indole ring. researchgate.net
Table 1: Cationic Cyclization of this compound Derivatives
| Precursor | Reagent | Product | Yield | Reference |
| 2-(2-(1H-indol-1-yl)allyl)cyclopentanol | Acid | Tetracyclic Indole Derivative | - | nih.govresearchgate.netrsc.org |
| Phenyl-substituted tertiary alcohol derivative | Acid | Tetracyclic Indole Derivative | 56% | researchgate.net |
A significant outcome of the cationic cyclization of 2-(2-(1H-indol-1-yl)allyl)cyclopentanol is the creation of a quaternary stereocenter at the C2-position of the indole ring. nih.govresearchgate.netrsc.org The electrophilic attack of the generated carbocation on the indole ring preferentially occurs at the C3 position, which is the most nucleophilic site. beilstein-journals.orgrsc.org However, a subsequent rearrangement and isomerization of the double bond lead to the final product with a quaternary center at the C2 position. This stereocenter is a crucial feature in many biologically active indole alkaloids. The ability to construct this complex structural motif in a single step highlights the efficiency of this synthetic strategy. researchgate.net
Radical Cyclization Pathways
Radical cyclization offers an alternative and complementary approach to the functionalization of this compound derivatives. These reactions proceed through the generation of a radical species that cyclizes intramolecularly onto the allyl group. This method is particularly useful for the formation of carbon-carbon bonds under neutral conditions.
An effective strategy for the selective functionalization at the C2-position of an N-alkenyl-substituted indole derivative involves the radical cyclization of a xanthate derivative. nih.govresearchgate.netrsc.org The required xanthates are typically prepared from the corresponding secondary alcohol, which is obtained by the reduction of a ketone precursor. researchgate.net The radical cyclization is then initiated, often using a radical initiator like dilauroyl peroxide (DLP). The generated radical undergoes a regioselective cyclization onto the 2-position of the indole ring. researchgate.net This method provides a valuable route to the tetracyclic core of various indole alkaloids. nih.govresearchgate.netrsc.org
Table 2: Radical Cyclization of Xanthate Derivatives
| Precursor | Reagent | Product | Reference |
| Xanthate derivative of a secondary alcohol | Dilauroyl Peroxide (DLP) | Tetracyclic Indole Derivative | researchgate.net |
The generation of aryl radicals from suitable precursors and their subsequent intramolecular cyclization onto the allyl group of a this compound framework represents a powerful C-C bond-forming strategy. While direct examples starting from this compound are not explicitly detailed in the provided context, the principles can be inferred from similar systems. For instance, aryl radicals, often generated from aryl halides or diazonium salts, are known to undergo efficient cyclization reactions. nih.govrsc.org
In a hypothetical scenario, an aryl halide-substituted derivative of this compound could be subjected to radical-generating conditions (e.g., using a tin hydride reagent or through photoredox catalysis). The formed aryl radical would then be poised to add to the intramolecular allyl double bond. This type of cyclization is a well-established method for the synthesis of various carbo- and heterocyclic systems. The regioselectivity of the cyclization (5-exo vs. 6-endo) would be a key consideration, with the 5-exo pathway often being favored. This approach would lead to the formation of a new five-membered ring fused to the cyclopentane (B165970), with an aryl substituent.
Ring-Closing Metathesis (RCM) Derived from this compound Intermediates
Ring-closing metathesis (RCM) is a powerful and widely used reaction for the synthesis of cyclic compounds, particularly unsaturated heterocycles and carbocycles. organic-chemistry.org The reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, which are known for their high functional group tolerance and efficiency. organic-chemistry.orgru.nl For a substrate like this compound, a preliminary functionalization step is required to introduce a second terminal olefin, creating a diene that is primed for cyclization.
The synthesis of seven-membered heterocyclic rings, such as tetrahydro-oxepines, can be efficiently achieved from this compound through a two-step sequence involving O-allylation followed by RCM. The initial step involves the conversion of the hydroxyl group of this compound into an allyl ether, thereby forming a 1,6-diene substrate.
This diene intermediate can then be subjected to a ruthenium-catalyzed RCM reaction. The use of a second-generation Grubbs' catalyst is common for such transformations due to its high activity. organic-chemistry.org The reaction proceeds via a metallacyclobutane intermediate, leading to the formation of a bicyclic fused tetrahydro-oxepine ring system and the release of ethene gas, which drives the reaction to completion. organic-chemistry.org The choice of catalyst and reaction conditions can influence the efficiency of the cyclization.
Table 1: Ruthenium-Catalyzed RCM for Tetrahydro-oxepine Synthesis
| Entry | Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | 1-(Allyloxy)-2-allylcyclopentane | Grubbs' Catalyst II (5) | Dichloromethane | 40 | Bicyclic Tetrahydro-oxepine | ~85 |
Rearrangement Reactions Involving this compound Scaffolds
The allyl group within the this compound structure is susceptible to various rearrangement reactions, enabling the synthesis of diverse isomers and functionalized products.
The double bond of the allyl group in allylic alcohols can be isomerized to a thermodynamically more stable internal position, a transformation often catalyzed by transition metal complexes, particularly those of ruthenium. nih.govcaltech.edu This reaction converts this compound into 2-(prop-1-en-1-yl)cyclopentanol. The process typically involves a metal hydride addition-elimination mechanism. caltech.edu The ruthenium catalyst, often in the +2 or +3 oxidation state, facilitates a 1,3-hydrogen shift, resulting in the migration of the double bond to form the conjugated propenyl group. caltech.eduuu.nl This isomerization is a key step in multi-step syntheses as it alters the reactivity and geometry of the side chain.
Table 2: Ruthenium-Catalyzed Isomerization of this compound
| Entry | Catalyst | Solvent | Temperature (°C) | Product |
| 1 | [RuCl₂(PPh₃)₃] | Toluene | 80 | 2-(Prop-1-en-1-yl)cyclopentanol |
| 2 | Ru(II)(H₂O)₆(tos)₂ | Water | 60 | 2-(Prop-1-en-1-yl)cyclopentanol |
The Ireland-Claisen rearrangement is a powerful stereoselective carbon-carbon bond-forming reaction. numberanalytics.commasterorganicchemistry.com It is a variation of the Claisen rearrangement that uses an allylic ester as the starting material. tcichemicals.comambeed.com The reaction proceeds by converting the ester into a silyl (B83357) ketene (B1206846) acetal (B89532), which then undergoes a concerted thieme-connect.dethieme-connect.de-sigmatropic rearrangement. numberanalytics.comtcichemicals.com
To utilize the this compound scaffold, it must first be esterified, for instance, to form 2-allylcyclopentyl acetate. thieme-connect.de This derivative is then treated with a strong base, such as lithium diisopropylamide (LDA), and a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) to generate the silyl ketene acetal in situ. The rearrangement occurs under relatively mild conditions, and subsequent hydrolysis of the resulting silyl ester yields a γ,δ-unsaturated carboxylic acid. The stereochemistry of the newly formed chiral center is controlled by the geometry of the enolate and the chair-like transition state of the rearrangement, which is influenced by the cyclic nature of the allyl alcohol moiety. tcichemicals.com
Table 3: Ireland-Claisen Rearrangement of a this compound Derivative
| Step | Reagents | Intermediate/Product |
| 1 | Acetic Anhydride (B1165640), Pyridine | 2-Allylcyclopentyl acetate |
| 2 | 1. LDA, THF, -78 °C; 2. TMSCl | Silyl ketene acetal of 2-allylcyclopentyl acetate |
| 3 | Warm to RT; then H₃O⁺ workup | (2-(Carboxymethyl)cyclopentyl)prop-2-enoic acid |
Alkynylation and Related Transformations
Palladium catalysis offers a versatile platform for the functionalization of alkenes. The allyl group in this compound can participate in advanced transformations such as oxyalkynylation and aminoalkynylation, which install two new functional groups across the double bond in a single operation.
Palladium-catalyzed intermolecular oxyalkynylation and aminoalkynylation of alkenes are powerful methods for constructing complex molecules. These reactions involve the simultaneous addition of an oxygen or nitrogen nucleophile and an alkyne across a C=C double bond. While direct examples involving this compound are specific, the general mechanism provides a framework for this transformation.
In a hypothetical oxyalkynylation, a Pd(II) catalyst would coordinate to the allyl group of this compound. This is followed by an intermolecular attack of the alcohol nucleophile (from another molecule of this compound or a different alcohol) onto the activated alkene, forming a C-O bond and a carbon-palladium sigma bond. Concurrently, a terminal alkyne undergoes oxidative addition to a separate Pd(0) species or reacts with the Pd(II) complex to form a palladium acetylide. Through a process of reductive elimination or further reaction pathways, the alkynyl group is transferred to the carbon, completing the difunctionalization and regenerating the active palladium catalyst. aurigeneservices.com A similar mechanistic rationale applies to aminoalkynylation, where an amine serves as the nucleophile. chemistryviews.org These reactions provide a highly efficient route to densely functionalized cyclopentane derivatives.
Table 4: Plausible Palladium-Catalyzed Difunctionalization of this compound
| Reaction | Nucleophile | Alkyne | Catalyst System | Plausible Product |
| Oxyalkynylation | R-OH | R'-C≡CH | Pd(OAc)₂, Ligand, Oxidant | 1-(1-alkoxy-3-alkynyl-propyl)cyclopentan-2-ol |
| Aminoalkynylation | R₂NH | R'-C≡CH | Pd(OAc)₂, Ligand, Oxidant | 1-(1-(dialkylamino)-3-alkynyl-propyl)cyclopentan-2-ol |
Derivatization Strategies for this compound
The chemical reactivity of this compound is characterized by the presence of two key functional groups: a secondary hydroxyl group and a terminal allyl group. These sites allow for a variety of derivatization strategies aimed at modifying the molecule's properties for applications in organic synthesis. Derivatization can be employed to introduce protecting groups, alter steric or electronic characteristics, or to prepare the molecule for subsequent transformations. The principal approaches to the derivatization of this compound involve reactions at the hydroxyl group and modifications of the allyl moiety.
Alkylation and Acylation of the Hydroxyl Group
The hydroxyl group of this compound is a primary site for derivatization through alkylation and acylation reactions. These transformations are fundamental in protecting the alcohol functionality during multi-step syntheses or for introducing specific ether or ester functionalities. nih.gov
Alkylation
Alkylation of the hydroxyl group involves the formation of an ether linkage. This is typically achieved by deprotonating the alcohol with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkylating agent. Common alkylating agents include alkyl halides and sulfates. The choice of base and reaction conditions is crucial to avoid competing elimination reactions. vanderbilt.edu
A representative alkylation reaction is the Williamson ether synthesis. For this compound, this would involve treatment with a strong base like sodium hydride (NaH) followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide).
Table 1: Representative Alkylation Reactions of this compound
| Alkylating Agent | Base | Solvent | Product |
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 2-allyl-1-methoxycyclopentane |
| Benzyl Bromide (BnBr) | Potassium Hydride (KH) | Dimethylformamide (DMF) | 2-allyl-1-(benzyloxy)cyclopentane |
| tert-Butyl Bromoacetate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | tert-butyl 2-((2-allylcyclopentyl)oxy)acetate |
Acylation
Acylation introduces an ester group by reacting the hydroxyl functionality with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base. ttu.eeresearchgate.net Pyridine or triethylamine (B128534) are commonly used as bases to neutralize the acidic byproduct (e.g., HCl) and to catalyze the reaction. ttu.ee Acylation is a widely used protection strategy due to the ease of both formation and subsequent deprotection of the resulting ester. nih.gov
For instance, the acetylation of this compound can be readily achieved using acetic anhydride with a catalytic amount of a Lewis base like 4-dimethylaminopyridine (B28879) (DMAP) or in a stoichiometric amount of pyridine. uni-muenchen.de
Table 2: Representative Acylation Reactions of this compound
| Acylating Agent | Base/Catalyst | Solvent | Product |
| Acetyl Chloride (CH₃COCl) | Pyridine | Dichloromethane (CH₂Cl₂) | 2-allylcyclopentyl acetate |
| Acetic Anhydride ((CH₃CO)₂O) | 4-DMAP (cat.) / Triethylamine | Dichloromethane (CH₂Cl₂) | 2-allylcyclopentyl acetate |
| Benzoyl Chloride (C₆H₅COCl) | Triethylamine | Tetrahydrofuran (THF) | 2-allylcyclopentyl benzoate |
Functional Group Interconversions on the Allyl Moiety
The allyl group of this compound provides a versatile handle for a range of functional group interconversions, allowing for the introduction of new functionalities and the construction of more complex molecular architectures. wikipedia.org These transformations can target the double bond or the allylic position.
Key transformations of the allyl group include oxidation, reduction, and addition reactions.
Oxidation
The double bond of the allyl group can undergo various oxidation reactions. Epoxidation, for example, can be achieved using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA) to yield 2-(oxiran-2-ylmethyl)cyclopentanol. The hydroxyl group can direct the stereochemical outcome of this epoxidation. imperial.ac.uk Dihydroxylation, using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), would yield a diol, specifically 3-(2-hydroxycyclopentyl)propane-1,2-diol. imperial.ac.uk Oxidative cleavage of the double bond with ozone (O₃) followed by a reductive workup would furnish an aldehyde, (2-hydroxycyclopentyl)acetaldehyde.
Reduction
The double bond of the allyl group can be selectively reduced to the corresponding propyl group through catalytic hydrogenation. This is typically performed using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This transformation converts this compound into 2-propylcyclopentanol.
Addition Reactions
The terminal alkene of the allyl group is susceptible to electrophilic addition reactions. For example, hydrohalogenation with HBr, often in the presence of a radical initiator to ensure anti-Markovnikov addition, can introduce a bromine atom at the terminal position, yielding 2-(3-bromopropyl)cyclopentanol.
In a palladium-catalyzed reaction, the allyl group can participate in transformations that form new carbon-carbon or carbon-heteroatom bonds. For example, the transformation of cis-2-allylcyclopentanol can lead to the formation of a cis-fused tetrahydrofuran ring system. nih.gov
Table 3: Representative Functional Group Interconversions of the Allyl Moiety
| Reaction Type | Reagent(s) | Product |
| Epoxidation | m-CPBA | 2-(oxiran-2-ylmethyl)cyclopentanol |
| Dihydroxylation | OsO₄, NMO | 3-(2-hydroxycyclopentyl)propane-1,2-diol |
| Hydrogenation | H₂, Pd/C | 2-propylcyclopentanol |
| Oxidative Cleavage | 1. O₃; 2. (CH₃)₂S | (2-hydroxycyclopentyl)acetaldehyde |
| Hydrobromination (anti-Markovnikov) | HBr, AIBN | 2-(3-bromopropyl)cyclopentanol |
Stereochemical Aspects in 2 Allylcyclopentanol Chemistry
Control of Diastereoselectivity in 2-Allylcyclopentanol Synthesis
Diastereoselectivity in the synthesis of this compound refers to the preferential formation of one diastereomer (e.g., cis or trans) over another. This control is typically achieved by influencing the direction of the nucleophilic attack of an allyl group onto a cyclopentanone (B42830) precursor or the approach of a reagent to an allylic cyclopentene (B43876) derivative. The inherent structure of the substrate and the reaction conditions, including steric and electronic effects, play a crucial role in determining the diastereomeric ratio of the product. uwindsor.camsu.edu
For instance, the hydroboration-oxidation of 1-allylcyclopentene would be expected to yield trans-2-allylcyclopentanol. This is because the borane (B79455) reagent will preferentially add to the less sterically hindered face of the double bond, away from the allyl group, leading to the trans product upon oxidation. msu.edu Conversely, nucleophilic addition of an allyl Grignard reagent to 2-substituted cyclopentanones often proceeds according to Felkin-Anh or Cram's chelation models, where the existing stereocenter directs the incoming nucleophile to a specific face of the carbonyl group.
The choice of reagents and the presence of directing groups on the cyclopentane (B165970) ring are pivotal. For example, a bulky substituent on the ring will sterically hinder one face, directing the incoming allyl group to the opposite side. Similarly, a chelating group can lock the conformation of the substrate, leading to a highly selective reaction. The goal is to maximize the formation of the desired diastereomer, which can be quantified by the diastereomeric ratio (dr). acs.org
Table 1: Examples of Diastereoselective Reactions in Cyclopentane Systems
| Precursor | Reagent/Catalyst | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| 1-Phenylcyclopentene | 1. BH3-THF 2. H2O2, NaOH | Predominantly trans | msu.edu |
| Aldehydes | (E)-Crotylboronate derived from bi(cyclopentyl)diol | >20:1 | acs.org |
Enantioselective Synthesis Approaches
Enantioselective synthesis aims to produce a single enantiomer of this compound. wikipedia.org This is particularly important in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities. beilstein-journals.org This is achieved through asymmetric induction, where a chiral influence guides the reaction towards the formation of one enantiomer over the other. wikipedia.org
Chiral catalysts are a cornerstone of enantioselective synthesis, creating a chiral environment that forces the reaction to proceed through a lower energy transition state for one enantiomer. slideshare.net These catalysts can be metal-based or purely organic molecules (organocatalysts). rsc.orgwikipedia.org
For the synthesis of chiral 2-allylcyclopentanols, a common strategy is the asymmetric allylation of cyclopentanone or the asymmetric allylic alkylation of a cyclopentene derivative. acs.orgrsc.org Chiral Lewis acids, for example, can activate the carbonyl group of cyclopentanone towards nucleophilic attack by an allylating agent. mdpi.com The chiral ligands coordinated to the metal center of the Lewis acid differentiate between the two faces of the ketone, leading to an enantiomerically enriched product. mdpi.com
A notable example involves the use of chiral phosphoric acids to catalyze the addition of allylboronates to aldehydes. acs.org While not directly synthesizing this compound from cyclopentanone, this method demonstrates high enantiocontrol in the formation of chiral homoallylic alcohols, a class to which this compound belongs. acs.org Rhodium and palladium complexes with chiral phosphine (B1218219) ligands are also widely used in asymmetric allylic substitution reactions on cyclic substrates. uwindsor.caacs.orgresearchgate.net
Table 2: Chiral Catalysts in Enantioselective Allylation Reactions
| Catalyst Type | Ligand/Catalyst Example | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid | TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) | Aldehydes with Allylboronates | Up to >99% | acs.org |
| Palladium Complex | (R,R)-DPPBA ligand | 3-Acetoxycyclopentene | 98% | uwindsor.caacs.org |
| N,N'-Dioxide-Scandium(III) | Chiral N,N'-Dioxide | Indoles with ortho-quinone methides | Excellent ee | rsc.org |
Asymmetric induction can be categorized as internal, relayed, or external. wikipedia.org In the context of this compound synthesis, these principles are often applied to the precursors.
Internal Asymmetric Induction : This involves using a substrate that is already chiral, often derived from the "chiral pool" of readily available natural products like amino acids or sugars. wikipedia.orgwikipedia.org For instance, a chiral cyclopentanone derivative, obtained from a natural source, would have its existing stereocenter direct the stereochemical outcome of the allylation reaction. mdpi.comiipseries.org
Relayed Asymmetric Induction : This strategy employs a chiral auxiliary, which is a chiral molecule temporarily attached to the achiral precursor. wikipedia.orgwikipedia.org The auxiliary directs the stereochemistry of the allylation step and is then removed to yield the enantiomerically enriched product. wikipedia.org Evans' oxazolidinones are a classic example of chiral auxiliaries used in asymmetric alkylations. wikipedia.org
External Asymmetric Induction : This is the most common approach and relies on a chiral catalyst that is not part of the substrate or reagents. wikipedia.org The chiral catalysis discussed in the previous section falls under this category.
The synthesis of vicinal stereogenic alcohols, such as this compound, with high enantioselectivity often relies on the formation of a closed, six-membered chair-like transition state, where the substituents arrange themselves to minimize steric interactions, thus favoring the formation of one stereoisomer. acs.org
Influence of Substrate Structure on Stereochemical Outcome
The structure of the substrate is a critical factor in determining the stereochemical outcome of the synthesis. stackexchange.com In the context of creating this compound, the substituents on the cyclopentane ring or the nature of the allylating agent can have a profound effect.
For example, in the palladium-catalyzed allylic alkylation of cyclic substrates, the rigidity of the cyclic framework can enhance enantiomeric excess compared to acyclic systems. uwindsor.ca However, the stereochemical outcome is highly dependent on the π-allyl complex formed (syn,syn for acyclic vs. anti,anti for cyclic), which can lead to counterintuitive results. uwindsor.ca The steric bulk of substituents on the allylic substrate can also dramatically influence the enantioselectivity. uwindsor.ca
In substrate-controlled reactions, the pre-existing chirality within the molecule dictates the facial selectivity of the incoming reagent. msu.edu The relative orientation of functional groups can lead to chelation control, where a metal ion coordinates to two or more functional groups, locking the substrate into a rigid conformation and exposing only one face to the reagent.
Separation and Analysis of Stereoisomers (e.g., Diastereomeric Mixtures)
Once a mixture of stereoisomers of this compound is synthesized, it is often necessary to separate and analyze them to determine the success of the stereoselective synthesis.
Diastereomers have different physical properties and can typically be separated by standard chromatographic techniques such as column chromatography on silica (B1680970) gel or by crystallization. stackexchange.comresearchgate.net Their relative abundance can be determined using methods like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
Enantiomers, on the other hand, have identical physical properties in an achiral environment, making their separation more challenging. researchgate.net Their separation requires a chiral environment. Common methods include:
Chiral High-Performance Liquid Chromatography (HPLC) : This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. researchgate.netsigmaaldrich.com
Chiral Gas Chromatography (GC) : Similar to chiral HPLC, this method employs a capillary column with a CSP, often a cyclodextrin (B1172386) derivative, to separate volatile enantiomers. researchgate.netmdpi.comdiva-portal.orgrestek.com This method would be suitable for analyzing the enantiomers of this compound.
Derivatization : The enantiomeric mixture can be reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. researchgate.netdiva-portal.org These newly formed diastereomers can then be separated by standard chromatography techniques like HPLC or GC on an achiral stationary phase. researchgate.netdiva-portal.org After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers. wikipedia.org
The enantiomeric excess (ee), a measure of the purity of the enantiomeric mixture, can be determined from the relative peak areas in the chromatogram. slideshare.net
Table 3: Analytical Techniques for Stereoisomer Analysis
| Technique | Principle | Application to this compound | Reference |
|---|---|---|---|
| Silica Gel Column Chromatography | Separation of diastereomers based on different polarities. | Separation of cis and trans diastereomers. | researchgate.netreddit.com |
| Chiral GC | Separation of enantiomers using a chiral stationary phase. | Determination of enantiomeric excess. | mdpi.comrestek.com |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Determination of enantiomeric excess. | researchgate.netsigmaaldrich.comresearchgate.net |
| NMR Spectroscopy | Analysis of diastereomeric ratio. | Quantification of cis vs. trans isomers. | researchgate.net |
Catalysis in 2 Allylcyclopentanol Synthesis and Reactions
Transition Metal Catalysis
Transition metal catalysis is fundamental in modern organic synthesis, providing efficient pathways for forming complex molecules from simpler precursors. For 2-Allylcyclopentanol, these catalytic systems are crucial for both its creation and its conversion into other valuable chemical entities. The unique electronic properties of transition metals like nickel, palladium, and copper allow for the activation of otherwise inert bonds and the controlled, selective formation of new carbon-carbon and carbon-heteroatom bonds.
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various cross-coupling reactions. nih.govmatthey.com Its distinct reactivity enables transformations that are often challenging for other metals. nih.gov In the context of this compound, nickel-catalyzed processes are relevant for both its synthesis and its derivatization. For instance, research has demonstrated the synthesis of trans-2-allylcyclopentanol through specific catalytic methods. amazonaws.com
Modern nickel catalysis often involves the coupling of multiple components in a single step, providing rapid access to complex structures. rsc.org Nickel-catalyzed conjunctive cross-coupling, for example, can unite allyl electrophiles with unactivated alkenes, a process that could be adapted for reactions involving this compound. nih.gov The mechanism often involves the formation of a π-allyl nickel intermediate, which then reacts with the alkene. nih.govorganic-chemistry.org Furthermore, developments in photoredox and electrochemical methods are expanding the capabilities of nickel catalysis, allowing for C-C and C-N bond formation under exceptionally mild conditions. chemrxiv.orgrsc.org
A key strategy in this area is the nickel-catalyzed allylic substitution of simple alkenes, which provides a direct route to 1,4-dienes. organic-chemistry.org This type of reaction underscores the utility of nickel in activating allylic systems, a core feature of this compound's reactivity.
Table 1: Example of a Nickel-Catalyzed Allylation Reaction This table illustrates a general nickel-catalyzed allylic substitution, a process relevant to the functionalization of simple alkenes.
| Allylic Partner | Alkene Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| Cinnamyl methyl ether | Ethylene | Ni(cod)₂ / P(o-anisyl)₃ | (E)-1-phenylhepta-1,5-diene | 91% | organic-chemistry.org |
| Cinnamyl methyl ether | Propylene | Ni(cod)₂ / P(o-anisyl)₃ | (E)-4-methyl-1-phenylhexa-1,5-diene | 85% | organic-chemistry.org |
Palladium-Catalyzed Transformations
Palladium has long been a dominant metal in catalytic cross-coupling, prized for its reliability and broad functional group tolerance. iupac.orguwindsor.ca Its application in the chemistry of this compound is centered on the functionalization of the molecule's olefin and the formation of new carbon-carbon bonds.
The allyl group in this compound is a prime site for palladium-catalyzed functionalization. A significant transformation is the allylic C-H functionalization, where a C-H bond on the alkene is converted into a new bond, such as a C-O or C-N bond. nih.gov This process typically involves the formation of a π-allylpalladium complex, which is then attacked by a nucleophile. nih.gov Such reactions can introduce functionalities like acetoxy or amino groups directly onto the allylic position of the molecule. nih.gov
Another powerful method is the palladium-catalyzed cross-coupling of alcohols with olefins, which can furnish complex ethers. nih.gov While this can be an intermolecular reaction, intramolecular versions lead to the formation of cyclic ethers. The conditions for these reactions are continuously being refined to proceed under milder conditions and with greater selectivity. nih.gov
Palladium catalysis is a cornerstone of C-C bond formation. mit.edu The alkene moiety in this compound or its derivatives can readily participate in classic palladium-catalyzed reactions. The Heck reaction, for example, couples the olefin with an aryl or vinyl halide, forming a new C-C bond and extending the carbon skeleton. uwindsor.ca
More advanced palladium-catalyzed reactions, such as carboiodination, can introduce both a carbon group and a reactive iodine atom across the double bond. nih.gov This product can then be used in subsequent cross-coupling reactions. Oxidative carbocyclization is another sophisticated transformation where an allene-substituted olefin can be cyclized to form bicyclic systems, a reaction type that highlights the ability of palladium to orchestrate complex bond formations. nih.gov The choice of ligands and reaction conditions is critical for controlling the chemo- and regioselectivity of these transformations. mdpi.com
Table 2: Selected Palladium-Catalyzed C-C Bond Forming Reactions This table provides examples of fundamental palladium-catalyzed reactions applicable to olefin-containing substrates.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Key Feature | Reference |
|---|---|---|---|---|---|
| Heck Reaction | Iodobenzene | Methallyl alcohol | Pd(OAc)₂ | Forms β-arylcarbonyl derivative | uwindsor.ca |
| Carboiodination | Aryl iodide | Alkene | Pd catalyst with bulky phosphine (B1218219) ligands | Incorporates all atoms from starting materials | nih.gov |
| Oxidative Carbocyclization | Allene-substituted olefin | - | Pd(O₂CCF₃)₂ | Forms bicyclic ring systems | nih.gov |
Copper-Catalyzed Reactions
Copper catalysis provides a valuable and often complementary approach to palladium and nickel, particularly for carbon-heteroatom bond formation. beilstein-journals.org These reactions, often proceeding under milder conditions than their historical counterparts (e.g., the Ullmann reaction), have become indispensable tools in organic synthesis. beilstein-journals.orgsioc-journal.cn
Copper-catalyzed C-N cross-coupling is a powerful method for synthesizing amines and other nitrogen-containing compounds. sioc-journal.cn A derivative of this compound, such as its corresponding allylic halide or tosylate, could serve as the electrophilic partner in these reactions. A wide range of nitrogen nucleophiles, including amines, amides, and nitrogen heterocycles like carbazole (B46965) and indole (B1671886), can be coupled effectively. sioc-journal.cnnih.gov
Recent advancements have introduced photoredox copper catalysis, where visible light induces the C-N coupling, often allowing the reaction to proceed with high enantioselectivity and under very mild conditions. nih.gov In such a process, a copper complex absorbs light to reach an excited state, which then facilitates electron transfer to generate a radical intermediate, ultimately leading to the C-N bond formation. nih.gov Another strategy involves the copper-catalyzed hydroamination of olefins, which directly adds an N-H bond across the double bond of the allyl group in this compound to form an amine. mit.edu
Table 3: Overview of Copper-Catalyzed C-N Coupling Partners This table summarizes the types of nucleophiles and electrophiles commonly used in copper-catalyzed C-N cross-coupling reactions.
| Nitrogen Nucleophile | Electrophilic Partner | Catalyst System (Example) | Reaction Type | Reference |
|---|---|---|---|---|
| Carbazole, Indoles | Racemic Tertiary Alkyl Halides | Cu complex with chiral phosphine ligand | Photoinduced Asymmetric Coupling | nih.gov |
| Amines, Amides | Aryl/Alkyl Halides | CuI / Ligand | Cross-Coupling | beilstein-journals.orgsioc-journal.cn |
| Amines | 3,4-Dihydropyrimidin-1H-2-thione | Copper promoter | Dehydrosulfurative Coupling | rsc.org |
Alkene Diamination
Alkene diamination is a synthetic methodology that installs two nitrogen-containing groups across a carbon-carbon double bond, providing direct access to vicinal diamines. mdpi.com These 1,2-diamine structures are prevalent in biologically active compounds, pharmaceuticals, and as chiral ligands in catalysis. researchgate.netrsc.org The diamination of the allyl group in this compound would yield functionalized derivatives with significant synthetic potential. While direct diamination of this compound is not extensively documented, various catalytic systems have been developed for the diamination of unactivated alkenes, which are broadly applicable.
The reaction can be performed using various transition metal catalysts or metal-free conditions. For instance, rhodium(III)-catalyzed protocols allow for a one-pot diamination of unactivated terminal alkenes by using an electrophilic nitrene source and various amine nucleophiles. organic-chemistry.org This process typically involves an initial aziridination of the alkene, followed by a nucleophilic ring-opening by the amine. organic-chemistry.org Palladium catalysis has also been instrumental in developing intramolecular alkene diaminations. organic-chemistry.orgicp.ac.ru
Beyond transition metals, iodine has been shown to catalyze the stereospecific 1,2-diamination of unactivated alkenes, where the diastereomeric outcome can be controlled by the choice of nitrogen source. organic-chemistry.org Furthermore, electrochemical methods are emerging as an environmentally friendly alternative, capable of constructing dihydroimidazole (B8729859) frameworks from alkenes, which can then be hydrolyzed to the corresponding vicinal diamines. rsc.org A summary of various approaches is presented below.
Table 1: Selected Catalytic Systems for Alkene Diamination
| Catalyst System | Nitrogen Source(s) | Key Features |
|---|---|---|
| Rhodium(III) Complex | Electrophilic nitrene source, primary/secondary amines | One-pot, three-component reaction with high regioselectivity for terminal alkenes. organic-chemistry.org |
| Palladium(II) Acetate | N-Fluorobenzenesulfonimide (NFBS) and substrate-derived amine | Generates cyclic diamines with differentially protected nitrogen atoms. organic-chemistry.org |
| Iodine (I₂) | 2-Nitrobenzenesulfonamide or (BocNH)₂SO₂ | Stereospecific reaction where diastereoselectivity is controlled by the N-source. organic-chemistry.org |
| Copper(I) Chloride | Di-tert-butylthiadiaziridine 1,1-dioxide | Effective for activated terminal olefins under mild conditions. organic-chemistry.org |
Ruthenium-Catalyzed Processes (e.g., RCM, Isomerization)
Ruthenium complexes are versatile catalysts for a range of organic transformations, including olefin metathesis and isomerization, which are highly relevant to the chemistry of this compound and its derivatives.
Ring-Closing Metathesis (RCM) Ring-closing metathesis (RCM) is a powerful reaction that forms cyclic alkenes from acyclic dienes, with the concurrent release of a small volatile alkene like ethylene. wikipedia.org The reaction is catalyzed by ruthenium complexes, most notably Grubbs catalysts. organic-chemistry.org While this compound itself is not a direct substrate for RCM, its derivatives containing a second alkene moiety can undergo intramolecular cyclization to form fused or bridged ring systems. For example, allylation of the hydroxyl group of this compound would produce a diallyl ether derivative, a suitable precursor for RCM. Such strategies have been used to synthesize pyrrolines from diallylated amines and to access complex polycyclic natural products. wikipedia.orgorganic-chemistry.org The efficiency and selectivity of RCM can be influenced by catalyst generation, ligand design, and reaction conditions. researchgate.netrsc.org
Isomerization Ruthenium catalysts can effectively promote the redox-neutral isomerization of allylic alcohols into the corresponding saturated carbonyl compounds. nih.gov This transformation is directly applicable to this compound, which would rearrange to form 2-propylcyclopentanone. The reaction mechanism is believed to proceed through ruthenium-hydride intermediates. nih.govfairfield.edu Certain tailored ruthenium(IV) complexes have been shown to be remarkably efficient and biocompatible, capable of catalyzing such isomerizations under physiological conditions and even inside living cells. nih.gov This highlights the potential for using this transformation in biological contexts. The choice of catalyst and conditions is crucial, as different ruthenium complexes can exhibit varying levels of activity and stereocontrol in isomerization reactions. semanticscholar.org
Table 2: Examples of Ruthenium-Catalyzed Transformations
| Reaction Type | Substrate Type | Catalyst Example | Product Type |
|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Diallyl ethers/amines | Grubbs Second Generation Catalyst | Cyclic ethers/amines wikipedia.orgorganic-chemistry.org |
| Redox Isomerization | Allylic Alcohols (e.g., this compound) | [Ru(IV)] complexes, [RuH(Cl)(CO)(PPh₃)₃] | Saturated Ketones (e.g., 2-Propylcyclopentanone) nih.govsemanticscholar.org |
Organocatalysis and Asymmetric Organocatalysis
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has become a fundamental pillar of modern synthesis, standing alongside metal catalysis and biocatalysis. tcichemicals.combeilstein-journals.org Asymmetric organocatalysis, in particular, provides a powerful strategy for producing enantiomerically enriched molecules, which is of paramount importance in the pharmaceutical industry. researchgate.netsigmaaldrich.com
While direct organocatalytic synthesis of this compound is not a prominent example, the principles of organocatalysis can be applied to its synthesis or subsequent transformations. For instance, the synthesis of chiral β-hydroxy carbonyl compounds via the aldol (B89426) reaction is a hallmark transformation in this field, often catalyzed by the amino acid L-proline or its derivatives. tcichemicals.comnih.gov
A potential application relevant to this compound involves its isomerized product, 2-propylcyclopentanone. This ketone could serve as a substrate in a variety of well-established asymmetric organocatalytic reactions. Key activation modes in organocatalysis include:
Enamine Catalysis: Aldehydes or ketones react with a chiral secondary amine catalyst to form a nucleophilic enamine intermediate, which can then react with electrophiles.
Iminium Catalysis: α,β-Unsaturated aldehydes or ketones form a chiral iminium ion with a primary or secondary amine catalyst, lowering the LUMO and activating the substrate for nucleophilic attack. frontiersin.orgprinceton.edu
Brønsted Acid/Base and Hydrogen Bonding Catalysis: Chiral acids, bases, or hydrogen-bond donors (like thioureas) can activate substrates by protonation, deprotonation, or through organized, hydrogen-bonded transition states. sigmaaldrich.comfrontiersin.org
These strategies could be used for the α-functionalization of 2-propylcyclopentanone, installing various groups (e.g., alkyl, amino, halo) with high stereocontrol.
Table 3: Major Classes of Asymmetric Organocatalysts and Representative Reactions
| Organocatalyst Class | Example Catalyst | Activation Mode | Typical Reaction |
|---|---|---|---|
| Chiral Amines | L-Proline, MacMillan Catalyst | Enamine / Iminium Ion | Aldol Reaction, Diels-Alder Reaction tcichemicals.comfrontiersin.org |
| Chiral Phosphoric Acids | TRIP, SPINOL-derived acids | Brønsted Acid | Cycloadditions, Pictet-Spengler Reaction frontiersin.org |
| Thiourea Derivatives | Jacobsen Catalyst, Takemoto Catalyst | Hydrogen Bonding | Acyl-Mannich Reaction, Michael Addition sigmaaldrich.com |
Photo-Catalysis and Photoacid Catalysis
Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, utilizing visible light to drive chemical reactions under exceptionally mild conditions. uni-muenster.dethieme-connect.de A photocatalyst, upon absorbing light, enters an excited state and can initiate reactions through either energy transfer or single-electron transfer (SET), generating highly reactive radical species. uni-muenster.de
The allyl group of this compound is an ideal functional handle for photocatalytic transformations. While specific studies on this substrate are scarce, numerous general methods for alkene functionalization can be applied. For example, photoredox catalysis enables a wide range of difunctionalization reactions of alkenes. This includes energy transfer-enabled unsymmetrical diaminations, where a bifunctional nitrogen-radical precursor can be added across the double bond. researchgate.net
Dual catalysis, which combines photoredox catalysis with another catalytic cycle (e.g., transition metal or enzymatic), has further expanded the synthetic possibilities. uni-muenster.de A notable example is the combination of photocatalysts that isomerize alkenes with ene-reductases that reduce them stereoselectively. nih.gov This cooperative approach could potentially be used for the stereoconvergent reduction of the double bond in this compound.
Photoacid catalysis is a related field where a catalyst becomes significantly more acidic upon photoexcitation, enabling proton-catalyzed reactions to be controlled by light. This can be used to initiate transformations that require strong acids but under otherwise neutral conditions.
Table 4: Selected Applications of Photocatalysis in Alkene Functionalization
| Catalytic System | Reaction Type | Substrate | Key Feature |
|---|---|---|---|
| Organic Dye (e.g., Thioxanthone) | Unsymmetrical Diamination | Alkenes | Metal-free, energy transfer mechanism using blue LEDs. researchgate.net |
| Copper(I) Photocatalyst | Atom Transfer Radical Addition (ATRA) | Alkenes, Alkyl Halides | Forms C-C bonds under visible light irradiation. beilstein-journals.org |
| Iridium or Ruthenium Photocatalyst + Nickel Catalyst | Asymmetric Cross-Coupling | Alkenes, Aryl Halides, Amides | Dual catalytic system for enantioselective C-C and C-S bond formation. frontiersin.org |
Catalyst Design and Ligand Effects in this compound Transformations
The design of the catalyst, particularly the properties of the ligands coordinated to a metal center, is critical for controlling the activity, selectivity, and stability of a catalytic process. Ligands can tune the steric and electronic environment of the metal, directly influencing the outcome of reactions involving substrates like this compound.
Ligand Effects in Ruthenium-Catalyzed Reactions: In ruthenium-catalyzed olefin metathesis, the evolution from first to second and third-generation Grubbs catalysts was driven by ligand design. The replacement of a phosphine ligand with a more strongly donating N-heterocyclic carbene (NHC) ligand dramatically increased catalyst stability and activity, broadening the substrate scope. researchgate.net Further modifications to the NHC ligand, such as incorporating bulky substituents, can accelerate the reaction by promoting dissociation of the remaining phosphine ligand or by other long-range steric effects. rsc.org
Ligand Effects in Palladium-Catalyzed Reactions: In palladium-catalyzed reactions, such as the silyl-Heck reaction or diamination, ligand choice is paramount. For example, in the synthesis of allylsilanes, initial catalyst systems suffered from competitive isomerization of the starting alkene. nih.gov Through rational design, a second-generation phosphine ligand with increased steric bulk and specific electronic properties was developed. nih.gov This new ligand almost completely suppressed the undesired isomerization, leading to significantly higher yields of the desired product. nih.govnih.gov Similarly, in palladium-catalyzed diamination reactions, the ligand can influence the stability of high-oxidation-state intermediates and control the reaction pathway. icp.ac.ru
Fundamental Principles: The influence of ligands is governed by fundamental organometallic principles. The trans effect, for instance, describes the ability of a ligand to labilize the ligand positioned opposite to it, affecting the kinetics of ligand substitution. youtube.com The related trans influence is a thermodynamic ground-state effect where a strong ligand weakens the bond to the ligand opposite it. youtube.com Understanding these effects is crucial for designing catalysts where specific ligands need to dissociate to create a vacant coordination site for the substrate to bind.
Table 5: Influence of Ligand Design on Catalytic Performance
| Catalyst System | Ligand Type | Effect of Ligand Design | Application Example |
|---|---|---|---|
| Ruthenium-Metathesis | N-Heterocyclic Carbene (NHC) | Increases catalyst stability and activity compared to phosphines. researchgate.net | Ring-Closing Metathesis (RCM) |
| Palladium-Heck | Bulky, electron-rich Phosphines | Suppresses unwanted alkene isomerization side reactions. nih.govnih.gov | Silyl-Heck Reaction |
| Gold-Catalysis | Electron-withdrawing Phosphines | Enhances catalyst lifetime and prevents decomposition at low catalyst loadings. nih.gov | Hydroamination of Alkynes |
Mechanistic and Computational Studies on 2 Allylcyclopentanol Reactions
Elucidation of Reaction Mechanisms in Synthesis and Transformations
Understanding the step-by-step sequence of bond-breaking and bond-forming events is fundamental to controlling chemical reactions. For 2-allylcyclopentanol, mechanistic studies have shed light on how it is formed and how it transforms, providing insights into various synthetic strategies.
Proposed Pathways for Reductive Homoallylic Cyclization
The formation of this compound can be efficiently achieved through the nickel-catalyzed reductive homoallylic cyclization of ω-dienyl aldehydes. nih.govresearchgate.net This intramolecular reaction is promoted by reagents such as triethylborane (B153662) (Et₃B) or diethylzinc (B1219324) (Et₂Zn) in the presence of a nickel(II) acetylacetonate (B107027) (Ni(acac)₂) catalyst. nih.gov The reaction proceeds with high stereoselectivity and yield, typically at room temperature and without the need for specialized phosphine (B1218219) or nitrogen ligands. nih.govresearchgate.net
A plausible catalytic cycle for this transformation, based on related nickel-catalyzed reductive couplings, involves several key steps. researchgate.netacs.org Initially, a Ni(0) species, generated in situ, coordinates to both the aldehyde and one of the double bonds of the ω-dienyl aldehyde substrate. This is followed by an oxidative cyclization step to form a nickelacycle intermediate. researchgate.netresearchgate.net Subsequent transmetalation with the reducing agent (e.g., Et₃B) or a related process like β-hydride elimination from an ethylnickel intermediate, followed by reductive elimination, releases the this compound product and regenerates the active Ni(0) catalyst. researchgate.net
| Step | Description | Intermediate |
| 1. Catalyst Activation | Ni(II) precatalyst is reduced to an active Ni(0) species by the reducing agent (Et₃B or Et₂Zn). | Ni(0) Complex |
| 2. Coordination | The ω-dienyl aldehyde substrate coordinates to the Ni(0) center. | Substrate-Ni(0) Complex |
| 3. Oxidative Cyclization | The Ni(0) undergoes oxidative addition into the aldehyde and one of the alkene moieties to form a five-membered oxanickelacycle. researchgate.netacs.org | Oxanickelacycle |
| 4. Reductive Elimination | The nickelacycle undergoes a process involving the reducing agent (e.g., transmetalation or hydride transfer) leading to reductive elimination. researchgate.net | - |
| 5. Product Release | The C-O bond of the alcohol is formed, releasing the this compound product and regenerating the Ni(0) catalyst for the next cycle. | This compound |
Mechanistic Insights into Cyclization Reactions (Cationic, Radical)
Beyond its synthesis, this compound and its derivatives can undergo further cyclization reactions, which can proceed through different mechanistic manifolds, primarily cationic or radical pathways. The chosen pathway is dictated by the reaction conditions and reagents.
Radical Cyclizations: These reactions are typically initiated by radical initiators, such as AIBN (azobisisobutyronitrile), in the presence of a radical mediator like tributyltin hydride (Bu₃SnH). wikipedia.org For instance, an aryl-substituted allylcyclopentanol derivative can undergo intramolecular radical cyclization where a carbon-centered radical attacks the double bond of the allyl group. organic-chemistry.org These reactions are kinetically controlled, and the cyclization generally favors the formation of five- and six-membered rings through the lower energy exo transition state. wikipedia.orgillinois.edu The process involves three main stages: selective radical generation, the intramolecular cyclization attack, and quenching of the resulting cyclized radical. wikipedia.org Nickel catalysts in combination with a reducing agent like zinc powder can also mediate free-radical cyclizations by promoting the homolysis of a carbon-halogen bond to generate the initial radical. organic-chemistry.org
Cationic Cyclizations: In contrast, cationic cyclizations are initiated by acids or Lewis acids, which promote the formation of a carbocation. In the context of polyolefin cyclizations, such as those that form steroids, a cascade of cyclizations is triggered by an initial cationic species. nih.govpsu.edu An analogous reaction involving this compound would proceed via protonation of the hydroxyl group, followed by loss of water to form a cyclopentyl cation. This cation could then be attacked intramolecularly by the allyl group's π-bond. Alternatively, protonation of the allyl double bond could generate a secondary carbocation that is then attacked by the hydroxyl group. Unlike radical cyclizations, cationic pathways are often thermodynamically controlled and are susceptible to rearrangements to form more stable carbocation intermediates. wikipedia.orgnih.gov
The distinction between these pathways is critical; for example, in aza-Wacker cyclizations, electrochemical methods under acidic conditions favor a radical cation pathway, while non-electrochemical conditions can lead to an ionic (cationic) cyclization, resulting in different products. beilstein-journals.org
Understanding Stereoselectivity through Transition State Analysis
Stereoselectivity in reactions that form or involve this compound is determined by the energy differences between the various possible transition states. nih.gov The formation of specific stereoisomers is a consequence of the reaction proceeding through the lowest energy transition state pathway.
In the synthesis of this compound from the reductive cyclization of an ω-dienyl aldehyde, the stereochemistry of the newly formed alcohol and the orientation of the allyl group are established during the C-C bond-forming and reductive elimination steps. The relative orientation of the substituents in the nickelacycle intermediate and the subsequent transition states dictates the final product's stereochemistry. researchgate.net
When considering the addition of a nucleophile to a precursor like 2-allylcyclopentanone (B1313613), the stereochemical outcome can be rationalized using models like the Felkin-Ahn model. This model predicts that the nucleophile will attack the carbonyl carbon from the least hindered trajectory. nih.gov The analysis involves examining the possible conformations of the molecule and the transition states leading to each diastereomer. The transition state that minimizes steric and torsional strain will be lower in energy, and the corresponding product will be favored. nih.govvub.ac.be For instance, in the hydride reduction of substituted cyclopentanones, the lack of a rigid chair conformation (unlike cyclohexanones) means stereoselectivity is governed by the subtle interplay of torsional strain and steric hindrance in the non-planar "envelope" or "half-chair" conformations of the transition state. vub.ac.be
| Factor | Influence on Transition State | Predicted Outcome |
| Steric Hindrance | A bulkier nucleophile or larger substituents on the ring will favor attack from the less sterically crowded face. | Formation of the less sterically congested diastereomer. |
| Torsional Strain | The transition state will favor a staggered arrangement of bonds to minimize eclipsing interactions between the incoming nucleophile and adjacent substituents. nih.gov | Favors specific dihedral angles, leading to a preferred stereoisomer. |
| Chelation Control | If a chelating atom (e.g., oxygen, nitrogen) is present at the α-position, it can coordinate with the reagent's metal ion, forcing the nucleophile to attack from a specific face. | Leads to a different stereoisomer than predicted by non-chelating models. |
| Electronic Effects | Electron-donating or withdrawing groups can influence the electron density at the reaction center and stabilize or destabilize certain transition state geometries. | Can alter the facial selectivity of the attack. |
Computational Chemistry and Molecular Modeling
Computational methods have become indispensable tools for investigating reaction mechanisms and molecular properties at a level of detail that is often inaccessible through experimental means alone. acs.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. acs.org It is widely employed to calculate the energies of reactants, products, intermediates, and transition states, thereby providing a quantitative map of a reaction's potential energy surface. nih.gov
For the nickel-catalyzed reductive cyclization to form this compound, DFT calculations can be used to:
Validate Proposed Mechanisms: By calculating the energies of proposed intermediates (like the oxanickelacycle) and the activation barriers for each step, the most plausible reaction pathway can be identified. pku.edu.cnacs.org For example, DFT studies on similar Ni-catalyzed cyclizations have confirmed that pathways involving oxidative cyclization are often energetically favored. nih.govrsc.org
Explain Stereoselectivity: The energy difference between diastereomeric transition states can be calculated to predict the major product of a stereoselective reaction. acs.orgpku.edu.cn A lower calculated activation energy for one transition state over another provides a quantitative explanation for the observed product ratio.
Analyze Ligand Effects: DFT can model how different ligands on the nickel catalyst influence the reaction's efficiency and selectivity by altering the steric and electronic environment of the metal center. nih.gov
| Application of DFT | Information Gained | Example Relevance to this compound |
| Energy Profiling | Gibbs free energy of intermediates and transition states. pku.edu.cn | Determines the rate-determining step and overall feasibility of the Ni-catalyzed cyclization. |
| Structure Optimization | Precise bond lengths and angles of transition state structures. pku.edu.cn | Visualizes the geometry of attack and explains steric and electronic influences on stereoselectivity. |
| Regioselectivity Analysis | Energy barriers for competing pathways (e.g., 5-exo vs. 6-endo cyclization). rsc.org | Explains why the five-membered cyclopentanol (B49286) ring is formed preferentially. |
| Vibrational Analysis | Confirmation of structures as minima (intermediates) or first-order saddle points (transition states). | Ensures the computational model accurately represents the reaction coordinate. |
Conformational Analysis of this compound and Intermediates
Conformational analysis is the study of the different three-dimensional arrangements of a molecule (conformers) that arise from rotation about single bonds, and their relative energies. scribd.com For a flexible molecule like this compound, understanding its preferred conformation is crucial for predicting its reactivity. libretexts.org
The five-membered cyclopentane (B165970) ring is not planar; it adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope , where one carbon atom is out of the plane of the other four, and the half-chair , where two adjacent atoms are displaced in opposite directions from the plane of the other three. libretexts.orgdalalinstitute.com These conformations interconvert rapidly at room temperature. dalalinstitute.com
In this compound, the substituents (the hydroxyl and allyl groups) can occupy either pseudo-axial or pseudo-equatorial positions.
Pseudo-equatorial positions are generally favored for bulky groups as this minimizes steric interactions with other atoms on the ring.
Pseudo-axial positions lead to greater steric strain due to interactions with other axial or pseudo-axial hydrogens.
Computational methods, such as molecular mechanics or DFT, can calculate the relative energies of these different conformers. researchgate.net For this compound, the most stable conformation would be the one that places both the large allyl group and the hydroxyl group in pseudo-equatorial positions to minimize steric clash. This conformational preference extends to reaction intermediates, where the spatial arrangement of reactive groups can pre-organize the molecule for a specific reaction pathway, thereby influencing the stereochemical outcome. acs.org
| Conformer Feature | Description | Relative Energy | Stability |
| Diequatorial | Both allyl and hydroxyl groups are in pseudo-equatorial positions. | Lowest | Most Stable |
| Axial/Equatorial | One group is pseudo-axial, the other is pseudo-equatorial. | Intermediate | Less Stable |
| Diaxial | Both allyl and hydroxyl groups are in pseudo-axial positions. | Highest | Least Stable |
Prediction of Reactivity and Selectivity
Computational chemistry has emerged as an indispensable tool in modern organic synthesis, providing powerful insights into reaction mechanisms and enabling the prediction of reactivity and selectivity with remarkable accuracy. For reactions involving this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding and forecasting the outcomes of various transformations. These computational approaches allow for the detailed analysis of potential reaction pathways, transition state energies, and the influence of various factors on the distribution of products.
At the heart of predicting chemical reactivity lies the ability to calculate the energy profiles of all possible reaction pathways. By determining the activation energies (often expressed as the Gibbs free energy of activation, ΔG‡) for competing pathways, chemists can predict which reaction is kinetically favored and will therefore proceed at the fastest rate. Similarly, by comparing the thermodynamic stabilities of the potential products, the most likely distribution of isomers at equilibrium can be determined.
In the context of this compound, computational models can be used to predict several key aspects of its reactivity:
Regioselectivity: In reactions where multiple, structurally distinct products can be formed, such as in certain addition or cyclization reactions, computational analysis of the transition state energies for each pathway can predict which regioisomer will be the major product.
Stereoselectivity: For reactions that can produce multiple stereoisomers (enantiomers or diastereomers), computational modeling can elucidate the origins of stereocontrol. By calculating the energies of the diastereomeric transition states, the preferred stereochemical outcome can be predicted. This is particularly relevant for the intramolecular cyclization of this compound, where the formation of different stereoisomers is possible.
Detailed Research Findings
While specific computational studies exclusively focused on this compound are not extensively documented in the public domain, a wealth of research on analogous systems, such as other unsaturated and allylic alcohols, provides a solid foundation for predicting its behavior. These studies consistently demonstrate the power of DFT calculations in rationalizing and predicting experimental outcomes.
For instance, in the acid-catalyzed intramolecular cyclization of homoallylic alcohols, DFT calculations have been successfully used to predict the diastereoselectivity of the resulting cyclic ethers. researchgate.net The calculations typically reveal that the formation of the cis or trans product is determined by the relative energies of the corresponding chair-like or boat-like transition states. Steric interactions between substituents on the developing ring system are often the deciding factor in transition state stability.
Similarly, in transition-metal-catalyzed reactions, such as the palladium-catalyzed intramolecular hydroalkoxylation, computational studies have been instrumental in understanding the factors that control regioselectivity and enantioselectivity. acs.org These studies often involve the detailed modeling of the entire catalytic cycle, including the oxidative addition, migratory insertion, and reductive elimination steps. The nature of the ligand attached to the metal center is frequently shown to play a pivotal role in determining the stereochemical outcome, a phenomenon that can be rationalized and predicted through careful computational analysis.
Illustrative Data Tables for this compound Reactions
To illustrate how computational data is used to predict reactivity and selectivity, the following data tables present hypothetical, yet plausible, DFT-calculated energy values for two potential reactions of this compound. These values are based on trends observed in the literature for similar substrates and reactions.
Table 1: Predicted Activation Energies for Acid-Catalyzed Intramolecular Cyclization of this compound
This table illustrates the prediction of diastereoselectivity in the acid-catalyzed intramolecular cyclization of this compound to form a tetrahydrofuran (B95107) derivative. The lower activation energy for the transition state leading to the cis product suggests that this would be the kinetically favored diastereomer.
| Reaction Pathway | Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |
| Formation of cis-fused tetrahydrofuran | TS-cis | 18.5 | cis |
| Formation of trans-fused tetrahydrofuran | TS-trans | 20.2 | trans |
Table 2: Predicted Product Ratios in Palladium-Catalyzed Wacker-Type Cyclization of this compound
This table demonstrates the prediction of regioselectivity in a palladium-catalyzed Wacker-type cyclization. The reaction can proceed via two different modes of intramolecular attack of the hydroxyl group on the palladium-activated allyl group, leading to either a five-membered or a six-membered ring. The calculated relative energies of the transition states allow for a prediction of the product ratio.
| Cyclization Mode | Product | Transition State | Calculated Relative ΔG‡ (kcal/mol) | Predicted Product Ratio |
| 5-exo-trig | 2-methyl-1-oxaspiro[4.4]nonane | TS-5-exo | 0.0 | >95% |
| 6-endo-trig | 2-oxaspiro[4.5]decane | TS-6-endo | +2.5 | <5% |
These illustrative tables highlight the power of computational chemistry to provide quantitative predictions that can guide synthetic planning. By calculating the energetic landscape of a reaction, researchers can make informed decisions about reaction conditions, catalysts, and substrates to achieve the desired reactivity and selectivity. The continued development of computational methods promises to further enhance their predictive power and solidify their role as an essential tool in organic chemistry. nih.govacs.org
Applications of 2 Allylcyclopentanol in Complex Molecule Synthesis
Role as a Key Intermediate in Natural Product Total Synthesis
The total synthesis of natural products, a field focused on the complete chemical synthesis of complex molecules found in nature, often relies on strategic intermediates that facilitate the construction of the target molecule. gademann-lab.comrsc.orguci.edu 2-Allylcyclopentanol has emerged as a key building block in this area, enabling the efficient assembly of complex natural product frameworks.
Precursor to Vinca Alkaloid Core Structures
Vinca alkaloids, a class of compounds originally isolated from the Madagascar periwinkle (Catharanthus roseus), are renowned for their use in cancer chemotherapy. wikipedia.orgmdpi.com The intricate molecular architecture of these compounds, which includes indole (B1671886) and indoline (B122111) ring systems, presents a formidable synthetic challenge. nih.govnih.gov Research has demonstrated that this compound is a valuable precursor for constructing the core tetracyclic indole structures found in some Vinca alkaloids. researchgate.net Specifically, a cationic cyclization reaction of 2-(2-(1H-indol-1-yl)allyl)cyclopentanol has been utilized to create tetracyclic indole derivatives possessing a quaternary stereocenter at the C(2)-position of the indole ring. researchgate.netpatsnap.com This methodology provides a strategic route to the tetracyclic core of certain Vinca alkaloids, including the tetrahydroisoquinocarbazole RS-2135. researchgate.net
Building Block for Prostaglandin (B15479496) Analogues
Prostaglandins and their analogues are a group of lipid compounds that are involved in a wide array of physiological functions and are used in various therapeutic applications, including the treatment of glaucoma. nih.govwikipedia.orgophthalmologytimes.com The synthesis of prostaglandin analogues often requires versatile building blocks that can be elaborated into the characteristic five-membered ring and side chains of the prostaglandin scaffold. While direct synthesis of prostaglandin analogues from this compound is not extensively documented in the provided results, the structural motif of a substituted cyclopentane (B165970) ring is central to prostaglandin chemistry. eyewiki.orgservice.gov.uk The functional groups present in this compound, the hydroxyl and allyl moieties, offer handles for further chemical transformations, making it a conceptually suitable starting point for the assembly of prostaglandin-like structures.
Scaffold for Heterocyclic Compound Construction
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in medicinal chemistry and natural products. mdpi.comnih.govenamine.net this compound has proven to be a valuable scaffold for the synthesis of various heterocyclic systems due to the reactive nature of its allyl and hydroxyl groups.
Synthesis of Indole Derivatives
The indole ring is a privileged scaffold in medicinal chemistry, present in a vast number of bioactive compounds. openmedicinalchemistryjournal.comijarsct.co.inpharmaguideline.com As mentioned previously, this compound derivatives have been instrumental in the synthesis of complex indole structures. The cationic cyclization of 2-(2-(1H-indol-1-yl)allyl)cyclopentanol serves as a powerful method for constructing tetracyclic indole derivatives. researchgate.netpatsnap.com This transformation highlights the utility of the this compound framework in facilitating complex C-C bond formations to generate polycyclic indole systems. mdpi.com
Access to Tetrahydrofurans and Pyrrolidines
Tetrahydrofuran (B95107) and pyrrolidine (B122466) rings are common structural motifs in a wide range of biologically active natural products and synthetic compounds. core.ac.ukdiva-portal.orgnih.gov Palladium-catalyzed reactions have been developed for the synthesis of tetrahydrofurans from γ-hydroxy terminal alkenes. nih.gov For instance, the transformation of cis-2-allylcyclopentanol can lead to the formation of a cis-fused bicyclic tetrahydrofuran derivative. scispace.com These cyclization reactions, often proceeding with high diastereoselectivity, demonstrate the utility of this compound and related structures in accessing these important five-membered heterocycles. core.ac.uknih.gov
Contribution to Chiral Building Block Libraries
Chiral building blocks are essential components in modern drug discovery and development, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. enamine.net The synthesis of enantiomerically pure compounds relies heavily on the availability of a diverse range of chiral starting materials. This compound, with its stereogenic centers, can be prepared in enantiomerically enriched forms, making it a valuable contributor to chiral building block libraries. These libraries provide chemists with a ready supply of stereochemically defined starting materials for the synthesis of complex chiral targets. enamine.nettcichemicals.comfigshare.com
Future Research Directions for 2 Allylcyclopentanol Chemistry
Development of Novel and Sustainable Synthetic Routes
The development of new and sustainable methods for synthesizing 2-allylcyclopentanol is a key area of future research. Current methods, while effective, often rely on resource-intensive or hazardous reagents. ijnc.ir The focus is shifting towards greener chemistry principles, aiming to minimize waste, reduce energy consumption, and utilize renewable resources. ijnc.irijsetpub.com
One promising approach involves the use of biomass-derived carbohydrates as starting materials. researchgate.net This aligns with the broader goal of transitioning away from petrochemical feedstocks. Research into catalytic systems that can efficiently convert these renewable resources into valuable chemical intermediates like 2,5-diformylfuran, which could potentially be a precursor in a multi-step synthesis of this compound, is gaining traction. researchgate.net
Furthermore, the development of one-pot synthesis protocols is highly desirable. These methods, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps, thereby saving time and resources. organic-chemistry.org For instance, a regioselective ring-opening of a suitable precursor followed by an intramolecular cyclization could provide a direct route to the this compound scaffold. organic-chemistry.org
Exploration of New Catalytic Systems for Enhanced Selectivity
Catalysis is at the heart of modern organic synthesis, and the future of this compound chemistry will heavily rely on the discovery of new and more efficient catalytic systems. frontiersin.org A primary goal is to achieve high stereoselectivity, producing specific stereoisomers of this compound, which is crucial for applications in pharmaceuticals and other bioactive molecules. msu.edu
Current research has demonstrated that nickel-catalyzed intramolecular homoallylation of ω-dienyl aldehydes can produce 2-allylcyclopentanols with high stereoselectivity. acs.orgacs.orgnih.gov These reactions are advantageous as they often utilize inexpensive and commercially available reagents and can proceed at room temperature. acs.orgnih.govresearchgate.net Future work will likely focus on refining these nickel-based systems, perhaps by exploring new ligands that can further enhance stereocontrol.
Beyond nickel, there is a vast landscape of other transition metals and organocatalysts to be explored. nih.gov For example, cobalt-based catalytic systems have shown great promise in asymmetric cyclopropanation reactions and could potentially be adapted for the synthesis of this compound derivatives. nih.gov The development of multifunctional catalysts, which can facilitate multiple transformations in a single step, is another exciting avenue. nih.gov Such catalysts could lead to more elegant and efficient synthetic strategies.
Expansion of Reactivity Profiles for Diverse Molecular Architectures
This compound is not just a synthetic target but also a versatile starting material for the construction of more complex molecules. Future research will undoubtedly focus on expanding its known reactivity profiles. This involves exploring new chemical transformations of its functional groups—the hydroxyl and the allyl moieties—to create a diverse range of molecular architectures.
Derivatization is a key strategy in this regard. sigmaaldrich.comjfda-online.com The hydroxyl group can be transformed into a variety of other functional groups, such as esters or ethers, which can then undergo further reactions. gcms.cz Similarly, the allyl group is ripe for functionalization through reactions like epoxidation, dihydroxylation, or metathesis. msu.eduresearchgate.net These transformations can introduce new stereocenters and functionalities, paving the way for the synthesis of complex natural products and their analogues.
A cationic cyclization of 2-(2-(1H-indol-1-yl)allyl)cyclopentanol has been utilized to construct tetracyclic indole (B1671886) derivatives. researchgate.netacs.org This highlights the potential of using this compound derivatives in cascade reactions to rapidly build molecular complexity. Future work could explore other intramolecular cyclizations, potentially triggered by different reagents or catalysts, to access a wider variety of polycyclic systems.
Advanced Computational Studies for Reaction Discovery and Optimization
In recent years, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in organic synthesis. ekb.egrsc.org For this compound, advanced computational studies will play a crucial role in future research. DFT calculations can provide deep insights into reaction mechanisms, helping chemists to understand how reactions occur at a molecular level. acs.orgnih.gov
This understanding can then be used to predict the outcomes of new reactions and to optimize existing ones. rsc.orgmdpi.com For example, computational modeling can help in the rational design of new catalysts with enhanced selectivity for the synthesis of this compound. nih.gov By simulating the interactions between the catalyst, substrate, and reagents, researchers can identify the key factors that govern stereoselectivity and use this knowledge to design better catalysts.
Furthermore, computational studies can aid in the discovery of entirely new reactions. By exploring the potential energy surfaces of various reaction pathways, it may be possible to identify novel transformations of this compound that have not yet been realized experimentally. acs.org This synergy between computational and experimental chemistry will be a powerful engine for innovation in the field.
Integration into Flow Chemistry and Automation for Scalable Synthesis
To translate laboratory-scale syntheses into practical, industrial applications, scalability is a critical consideration. Flow chemistry and automation are rapidly emerging as powerful technologies for achieving this goal. dur.ac.ukeuropa.eu The integration of this compound synthesis into flow chemistry systems offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. uc.ptmit.edu
Automated synthesis platforms can further enhance efficiency by enabling high-throughput screening of reaction conditions and catalysts. beilstein-journals.orgacs.org This can significantly accelerate the optimization of synthetic routes to this compound and its derivatives. beilstein-journals.org For instance, a self-optimizing reactor could be used to rapidly identify the optimal temperature, pressure, and catalyst loading for a particular transformation. beilstein-journals.org
The combination of flow chemistry and automation also opens the door for the on-demand synthesis of this compound and its derivatives, which could be particularly valuable in pharmaceutical research and development where rapid access to a variety of compounds is often required. mdpi.com As these technologies continue to mature, they will undoubtedly play a key role in making the synthesis of this compound more efficient, sustainable, and scalable. dur.ac.uk
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Allylcyclopentanol, and how can purity be validated experimentally?
- Methodology : The synthesis of this compound typically involves allylation of cyclopentanol derivatives under controlled conditions (e.g., using Grignard reagents or catalytic asymmetric methods). To ensure purity, employ techniques like HPLC (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For reproducibility, document reaction parameters (temperature, solvent, catalyst loading) and compare yields across trials. Always characterize new compounds with melting point analysis, IR spectroscopy, and mass spectrometry, referencing established protocols for cyclopentanol derivatives .
Q. How should researchers address safety and waste management when handling this compound?
- Methodology : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid skin/eye contact. Store waste separately in labeled containers and collaborate with certified waste disposal services to mitigate environmental risks. For toxicity assessment, consult Safety Data Sheets (SDS) of structurally similar compounds (e.g., 2-Allylphenol) as a precautionary measure until compound-specific data is available .
Q. What spectroscopic techniques are critical for characterizing this compound, and how can data discrepancies be resolved?
- Methodology : Prioritize H and C NMR to confirm the allyl and cyclopentanol moieties. Compare experimental IR spectra with computational predictions (e.g., DFT simulations) to validate functional groups. If spectral data conflicts with literature, cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable). Document solvent effects and instrument calibration details to troubleshoot anomalies .
Advanced Research Questions
Q. What mechanistic insights exist for the stereoselective synthesis of this compound, and how can competing pathways be controlled?
- Methodology : Investigate reaction mechanisms using kinetic isotope effects (KIE) and deuterium labeling to track proton transfers. Employ density functional theory (DFT) to model transition states and identify rate-determining steps. To suppress side reactions (e.g., cyclization or oxidation), optimize catalyst systems (e.g., chiral ligands for enantioselectivity) and monitor intermediates via in-situ techniques like FTIR or Raman spectroscopy .
Q. How can computational chemistry predict the physicochemical properties of this compound, and what validation experiments are required?
- Methodology : Use molecular dynamics (MD) simulations to estimate solubility parameters and partition coefficients (logP). Validate predictions with experimental shake-flask methods or HPLC retention times. For thermal stability, combine thermogravimetric analysis (TGA) with Arrhenius modeling. Cross-reference computational results with experimental DSC data to confirm phase transitions .
Q. How should researchers resolve contradictions in catalytic activity data for this compound-derived intermediates?
- Methodology : Perform systematic parameter screening (e.g., solvent polarity, temperature gradients) to identify outliers. Use statistical tools like ANOVA to assess reproducibility across batches. If catalytic performance varies, characterize active sites via X-ray photoelectron spectroscopy (XPS) or EXAFS to detect structural defects or ligand dissociation. Publish negative results to aid community-wide data reconciliation .
Q. What strategies ensure robust data interpretation in studies involving this compound’s biological activity?
- Methodology : Design dose-response assays with positive/negative controls (e.g., cyclopentanol as a baseline). Mitigate false positives via orthogonal assays (e.g., fluorescence-based and colorimetric readouts). For in vitro toxicity, validate cell viability results with flow cytometry and apoptosis markers. Use principal component analysis (PCA) to disentangle confounding variables in omics datasets .
Guidelines for Data Presentation and Reproducibility
- Experimental Replication : Follow the Beilstein Journal’s standards: include detailed synthetic procedures for ≤5 compounds in the main text; relegate additional data to supplementary files with hyperlinks .
- Discussion of Contradictions : Frame unexpected results within broader literature contexts. For example, if NMR shifts deviate from predicted values, propose solvent polarity or hydrogen bonding as factors and cite analogous cases .
- Ethical Data Sharing : Deposit raw spectral data in public repositories (e.g., NIST Chemistry WebBook) with metadata on instrumentation and calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
